molecular formula C26H17Cl2F3N6O B10835823 Pyrazolo[1,5-a]pyrimidine derivative 4

Pyrazolo[1,5-a]pyrimidine derivative 4

Cat. No.: B10835823
M. Wt: 557.3 g/mol
InChI Key: BOANGAFVCNVTRF-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyrimidine derivative 4 is a heterocyclic compound that has garnered significant attention due to its diverse applications in various fields such as chemistry, biology, and medicine. This compound is part of the pyrazolo[1,5-a]pyrimidine family, known for its unique structural framework that combines pyrazole and pyrimidine rings. The fusion of these rings imparts distinct chemical and physical properties, making these compounds valuable in scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrazolo[1,5-a]pyrimidine derivative 4 typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method includes the reaction of isoflavone with 3-aminopyrazole. This reaction can be carried out under microwave irradiation to yield 5,6-diarylpyrazolo[1,5-a]pyrimidines or via conventional heating to produce 6,7-diarylpyrazolo[1,5-a]pyrimidines .

Industrial Production Methods: Industrial production of pyrazolo[1,5-a]pyrimidine derivatives often employs greener synthetic methodologies to enhance yield and reduce environmental impact. The use of electron-donating groups at specific positions on the fused ring can improve both absorption and emission behaviors, making the process more efficient .

Chemical Reactions Analysis

Types of Reactions: Pyrazolo[1,5-a]pyrimidine derivative 4 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of pyrazolo[1,5-a]pyrimidine derivative 4 involves its interaction with specific molecular targets and pathways. For example, it can inhibit tropomyosin receptor kinases, which play a crucial role in cellular signaling pathways. This inhibition can lead to the suppression of tumor growth and proliferation . The compound’s ability to act as a kinase inhibitor makes it a promising candidate for targeted cancer therapies .

Comparison with Similar Compounds

Uniqueness: Pyrazolo[1,5-a]pyrimidine derivative 4 stands out due to its unique structural framework and versatile applications. Its ability to undergo various chemical reactions and its potential as a therapeutic agent make it a valuable compound in scientific research and industrial applications .

Properties

Molecular Formula

C26H17Cl2F3N6O

Molecular Weight

557.3 g/mol

IUPAC Name

6-(2-chlorophenyl)-7-(4-chlorophenyl)-N'-methyl-N'-pyridin-2-yl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbohydrazide

InChI

InChI=1S/C26H17Cl2F3N6O/c1-36(20-8-4-5-13-32-20)35-25(38)21-23(26(29,30)31)34-37-22(15-9-11-16(27)12-10-15)18(14-33-24(21)37)17-6-2-3-7-19(17)28/h2-14H,1H3,(H,35,38)

InChI Key

BOANGAFVCNVTRF-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=N1)NC(=O)C2=C3N=CC(=C(N3N=C2C(F)(F)F)C4=CC=C(C=C4)Cl)C5=CC=CC=C5Cl

Origin of Product

United States

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